molecular formula C17H16ClNO4 B14185451 n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine CAS No. 915017-50-4

n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine

Cat. No.: B14185451
CAS No.: 915017-50-4
M. Wt: 333.8 g/mol
InChI Key: LECKMFYGNDFDJO-UHFFFAOYSA-N
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Description

n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine is an organic compound with the molecular formula C17H16ClNO4 It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a benzoyl group attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 4-(2-chlorophenyl)ethanol. This intermediate is then reacted with 4-hydroxybenzoyl chloride to yield 4-[2-(4-chlorophenyl)ethoxy]benzoyl chloride. Finally, the benzoyl chloride derivative is reacted with glycine in the presence of a base to produce this compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

915017-50-4

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

2-[[4-[2-(4-chlorophenyl)ethoxy]benzoyl]amino]acetic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-5-1-12(2-6-14)9-10-23-15-7-3-13(4-8-15)17(22)19-11-16(20)21/h1-8H,9-11H2,(H,19,22)(H,20,21)

InChI Key

LECKMFYGNDFDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)NCC(=O)O)Cl

Origin of Product

United States

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